molecular formula C6H7NO3S B091597 6-methylpyridine-2-sulfonic Acid CAS No. 18615-99-1

6-methylpyridine-2-sulfonic Acid

Cat. No.: B091597
CAS No.: 18615-99-1
M. Wt: 173.19 g/mol
InChI Key: FUCMTRQGODEADU-UHFFFAOYSA-N
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Description

6-methylpyridine-2-sulfonic acid is an organic compound with the molecular formula C6H7NO3S. It is a derivative of pyridine, where a methyl group is attached to the 6th position and a sulfonic acid group is attached to the 2nd position of the pyridine ring. This compound is known for its applications in various chemical reactions and industrial processes.

Scientific Research Applications

6-methylpyridine-2-sulfonic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Safety and Hazards

The safety data sheet for 6-methylpyridine-2-sulfonic acid suggests that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-methylpyridine-2-sulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of 6-methylpyridine using sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the sulfonic acid group at the 2nd position.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-methylpyridine-2-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.

    Substitution: The sulfonic acid group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various substituted pyridine compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2-methylpyridine-3-sulfonic acid
  • 4-methylpyridine-2-sulfonic acid
  • 6-chloro-2-methylpyridine-3-sulfonic acid

Uniqueness

6-methylpyridine-2-sulfonic acid is unique due to the specific positioning of the methyl and sulfonic acid groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

6-methylpyridine-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c1-5-3-2-4-6(7-5)11(8,9)10/h2-4H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCMTRQGODEADU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376539
Record name 6-methylpyridine-2-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18615-99-1
Record name 6-methylpyridine-2-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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